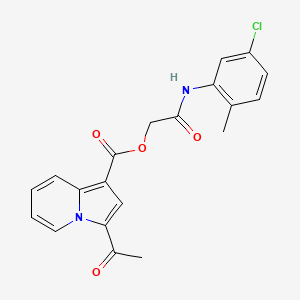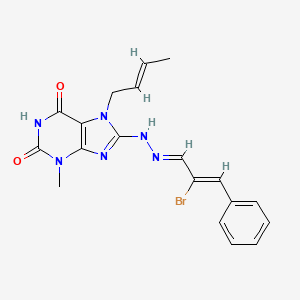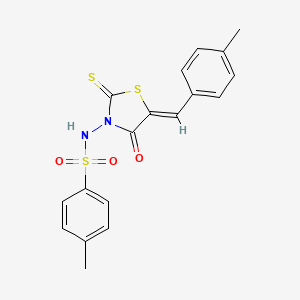![molecular formula C24H25N5O2 B2471092 6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872842-98-3](/img/no-structure.png)
6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Versatility in Host Formation
- Imidazole containing bisphenols, like 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, are significant for their ability to form versatile host structures for anions through crystal packing and electrostatic interactions. Such structures exhibit strong intramolecular hydrogen bonds among hydroxyl groups, contributing to their stability and potential in various applications (Nath & Baruah, 2012).
Luminescence Sensing
- Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylates display distinct luminescence properties. These frameworks are sensitive to benzaldehyde derivatives, suggesting their utility as fluorescence sensors for chemical detection (Shi et al., 2015).
Synthesis of Carboxamide Derivatives for Cytotoxic Activity
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve dimethylamino components, has demonstrated potent cytotoxic properties against various cancer cell lines. These compounds hold promise for therapeutic applications in cancer treatment (Deady et al., 2003).
Catalytic Applications in Polymerization
- Imidazole derivatives, particularly those with dimethylphenyl components, have shown effectiveness in catalyzing the oxidative coupling of phenols to form high-performance polymers. Their role in increasing catalytic activity through steric hindrance and ligand basicity is noteworthy in materials science (Gamez et al., 2001).
Antioxidant Properties
- Some imidazole derivatives, particularly those incorporating dimethylphenyl groups, have exhibited notable antioxidant properties. They have shown potential in protecting DNA from oxidative damage, highlighting their relevance in medicinal chemistry (Gouda, 2012).
properties
CAS RN |
872842-98-3 |
|---|---|
Molecular Formula |
C24H25N5O2 |
Molecular Weight |
415.497 |
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-15-5-8-18(9-6-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(11-12-28(20)23)19-10-7-16(2)17(3)13-19/h5-10,13H,11-12,14H2,1-4H3 |
InChI Key |
AEEGJRJXJSOYLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=C(C=C5)C)C)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)
![6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2471015.png)


![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)

![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)